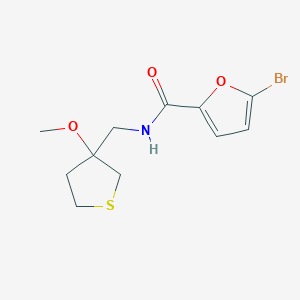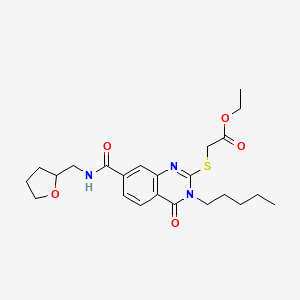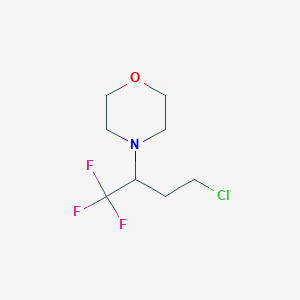
4-(4-Chloro-1,1,1-trifluorobutan-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(4-Chloro-1,1,1-trifluorobutan-2-yl)morpholine” is a chemical compound with the molecular formula C8H13ClF3NO . It has a molecular weight of 231.65 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13ClF3NO/c9-2-1-7(8(10,11)12)13-3-5-14-6-4-13/h7H,1-6H2 . This code provides a standard way to encode the compound’s structure and formula. The compound contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 231.65 . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Synthesis and Complexation of Morpholine Derivatives
A study by Singh et al. (2000) focused on the synthesis of novel morpholine derivatives, such as N-{2-(4-methoxyphenyltelluro)ethyl}morpholine (L1) and bis{2-(N-morpholino)ethyl}telluride (L2), which are the first tellurated derivatives of morpholine. These compounds were further used to synthesize complexes with palladium(II) and mercury(II), revealing insights into their structural and bonding characteristics (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).
Intermolecular Interactions in Derivatives of 1,2,4-Triazoles
Shukla et al. (2014) synthesized biologically active 1,2,4-triazole derivatives incorporating a morpholine moiety to explore the lp⋯π intermolecular interactions. The study employed single crystal and powder X-ray diffraction, along with thermal techniques and quantum mechanical calculations, to provide insights into the nature of these interactions (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Biological Activity and Structural Analysis
Mamatha S.V et al. (2019) synthesized 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine and performed structural characterization using NMR, IR, Mass spectral studies, and single crystal X-ray diffraction. The compound showed significant antibacterial, antioxidant, and anti-TB activities, highlighting the potential of morpholine derivatives in pharmaceutical applications (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).
Development of Novel Inhibitors
Hobbs et al. (2019) investigated 4-(Pyrimidin-4-yl)morpholines as privileged pharmacophores for PI3K and PIKKs inhibition, demonstrating the morpholine moiety's crucial role in forming key hydrogen bonding interactions. The study led to the discovery of a potent non-nitrogen containing morpholine isostere, contributing to the development of selective dual inhibitors of mTORC1 and mTORC2 (Hobbs, Bravi, Campbell, Convery, Davies, Inglis, Pal, Peace, Redmond, & Summers, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-chloro-1,1,1-trifluorobutan-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClF3NO/c9-2-1-7(8(10,11)12)13-3-5-14-6-4-13/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZNWESGKCFNQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CCCl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2884284.png)
![2-Pyrrolidinecarboxamide, N-[(1S,2R)-2,3-dihydro-2-(2-propyn-1-yloxy)-1H-inden-1-yl]-, (2S)-, 2,2,2-trifluoroacetate](/img/structure/B2884286.png)


![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2884291.png)

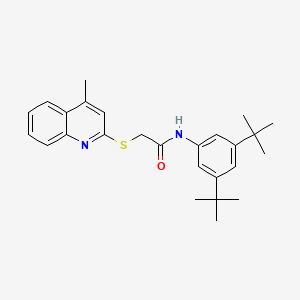
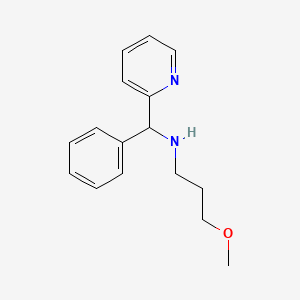

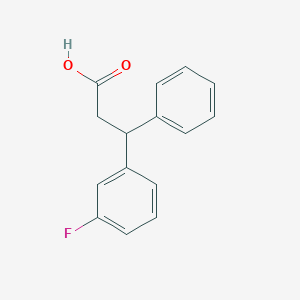
![2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2884301.png)
